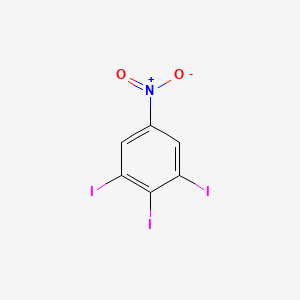

1,2,3-Triiodo-5-nitrobenzene

Description

Historical Context and Evolution of Research in Halogenated Aromatic Compounds

The study of halogenated aromatic compounds has a rich history, with early research focusing on the synthesis and reactivity of simple halo-substituted benzenes. The introduction of a nitro group to these structures significantly alters their chemical behavior, making them important intermediates in the chemical industry, particularly for the production of dyes, pharmaceuticals, and explosives. nih.govoregonstate.eduscielo.br The synthesis of nitroaromatic compounds has been a subject of extensive study, with methods like electrophilic aromatic substitution being fundamental. scielo.br

The journey into more complex polyhalogenated systems has been driven by the quest for molecules with specific functionalities. The diazotization of weakly basic amines, a key reaction in the synthesis of many polyhalogenated compounds, has been a subject of investigation since its discovery by Peter Griess in 1858. researchgate.netcareers360.com This reaction is crucial for introducing a variety of substituents onto the aromatic ring. researchgate.net Research into the diazotization of particularly weak bases, such as those heavily substituted with electron-withdrawing groups like halogens and nitro groups, has been a persistent challenge and an area of active development. researchgate.netacs.orgacs.org The synthesis of precursors like 2,6-diiodo-4-nitroaniline (B146649) is a critical step in accessing compounds such as 1,2,3-triiodo-5-nitrobenzene. ontosight.aiorgsyn.org

Significance of this compound within Advanced Chemical Systems

This compound is a noteworthy compound due to its unique structural and electronic properties, which make it a valuable tool in the field of crystal engineering and supramolecular chemistry. nih.gov The presence of three iodine atoms and a nitro group on the benzene (B151609) ring creates a molecule with a highly polarized electron distribution. acs.org This polarization is key to its ability to form strong and highly directional non-covalent interactions known as halogen bonds. acs.orgbeilstein-journals.orgnih.gov

Halogen bonding is a significant interaction in supramolecular assembly, where molecules are designed to self-assemble into larger, ordered structures. nih.gov The iodine atoms in this compound act as potent halogen-bond donors, capable of interacting with electron-rich atoms (halogen-bond acceptors) to guide the formation of specific crystalline architectures. acs.orgbeilstein-journals.org This makes the compound a valuable building block for the rational design and synthesis of co-crystals and other complex supramolecular assemblies with tailored properties. nih.gov The study of halogen bonding in such systems helps in understanding and controlling the packing of molecules in the solid state, which is crucial for the development of new materials with desired optical, electronic, or physical properties.

The synthesis of this compound itself is a multi-step process that often involves the diazotization of 2,6-diiodo-4-nitroaniline. prepchem.com This precursor is synthesized from p-nitroaniline through iodination. orgsyn.org

Current Research Landscape and Unaddressed Challenges in Molecular Design

The current research involving polyhalogenated nitrobenzenes like this compound is heavily focused on their application in materials science and supramolecular chemistry. nih.govnih.gov The ability to precisely control intermolecular interactions through halogen bonding is a powerful tool for creating functional materials. beilstein-journals.org However, significant challenges remain in this field.

One of the primary challenges is the synthesis of these highly functionalized molecules. The preparation of polyhalogenated and nitro-substituted aromatics can be complex, often requiring harsh reaction conditions and leading to issues with regioselectivity and yield. oregonstate.eduacs.org The synthesis of precursors like 2,6-diiodo-4-nitroaniline, for instance, involves multiple steps and the use of corrosive reagents. orgsyn.org

Another challenge lies in the selective functionalization of the polyhalogenated ring. The presence of multiple reactive sites can lead to a mixture of products, making the targeted synthesis of specific derivatives difficult. acs.org Furthermore, while the principles of halogen bonding are increasingly understood, predicting the final crystal structure of a multi-component system with complete accuracy remains a formidable task. acs.org

Future research will likely focus on developing more efficient and selective synthetic methods for these compounds. There is also a need for a deeper understanding of the interplay between different non-covalent interactions in complex systems to improve the rational design of functional materials. The development of new catalysts and synthetic strategies that can operate under milder conditions is a key area of interest. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53663-23-3 | nih.gov |

| Molecular Formula | C₆H₂I₃NO₂ | nih.gov |

| Molecular Weight | 500.80 g/mol | nih.gov |

| Density | 3.256 g/cm³ | mdpi.com |

| Melting Point | 167 °C | mdpi.com |

| InChI Key | FQHFOGCNEKGMQX-UHFFFAOYSA-N | nih.gov |

Table 2: Research Findings on the Synthesis of this compound and its Precursor

| Reaction | Reactants | Key Conditions | Product | Significance | Source(s) |

| Iodination | p-Nitroaniline, Iodine monochloride | Glacial acetic acid, heating | 2,6-Diiodo-4-nitroaniline | Synthesis of a key precursor for further functionalization. | orgsyn.org |

| Diazotization | 2,6-Diiodo-4-nitroaniline, Sodium nitrite (B80452) | Concentrated sulfuric acid, low temperature | Diazonium salt of 2,6-diiodo-4-nitroaniline | Formation of a reactive intermediate for introducing other functional groups. | prepchem.com |

| Sandmeyer-type Reaction | Diazonium salt of 2,6-diiodo-4-nitroaniline, Potassium iodide | - | This compound | Final step in the synthesis of the target compound. | - |

| Azide Formation | Diazonium salt of 2,6-diiodo-4-nitroaniline, Sodium azide | Water | 2,6-Diiodo-4-nitroazidobenzene | Demonstrates the versatility of the diazonium intermediate for creating other derivatives. | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-triiodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHFOGCNEKGMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310510 | |

| Record name | 1,2,3-triiodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-23-3 | |

| Record name | NSC227919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-triiodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 1,2,3 Triiodo 5 Nitrobenzene

Established Synthetic Pathways: A Critical Review

Diazotization of Polyhaloanilines: Optimization and Limitations

A primary and well-documented method for synthesizing 1,2,3-triiodo-5-nitrobenzene involves the diazotization of a corresponding polyhaloaniline precursor, followed by a Sandmeyer-type reaction with an iodide source. orgsyn.orglkouniv.ac.in The most common starting material for this pathway is 2,6-diiodo-4-nitroaniline (B146649). orgsyn.org

The diazotization process itself requires careful optimization, particularly for weakly basic amines like polyhaloanilines. orgsyn.orglkouniv.ac.in A general method developed by Schoutissen is often employed, which utilizes a mixture of concentrated sulfuric acid and sodium nitrite (B80452) to generate the diazotizing agent, nitrosylsulfuric acid. orgsyn.org The addition of phosphoric acid is crucial to liberate nitrous acid from this mixture. orgsyn.org Temperature control is paramount throughout the diazotization, with the reaction mixture typically cooled to below 10°C to ensure the stability of the diazonium salt. orgsyn.org

Following successful diazotization, the diazonium salt is treated with a solution of potassium iodide to introduce the third iodine atom, yielding this compound. orgsyn.orglkouniv.ac.in The reaction is driven to completion by heating, which facilitates the evolution of nitrogen gas. orgsyn.org

Table 1: Optimized Conditions for the Diazotization of 2,6-diiodo-4-nitroaniline

| Parameter | Optimized Condition | Reference |

| Diazotizing Agent | Sodium nitrite in concentrated sulfuric acid | orgsyn.org |

| Acid | 85% Phosphoric acid | orgsyn.org |

| Temperature | Below 10°C during diazotization | orgsyn.org |

| Iodide Source | Potassium iodide in water | orgsyn.org |

| Post-diazotization | Heating to complete the reaction | orgsyn.org |

Despite its established nature, this synthetic route has limitations. The diazotization of weakly basic amines can be challenging, and the stability of the resulting diazonium salt is often a concern. orgsyn.orglkouniv.ac.in Furthermore, the use of concentrated strong acids and the potential for side reactions necessitate careful control of reaction conditions. orgsyn.org

Regioselective Halogenation Approaches to Nitrobenzene (B124822) Derivatives

Direct regioselective halogenation of nitrobenzene to produce a 1,2,3-triiodo-5-nitro substitution pattern is synthetically challenging. The nitro group is a strong deactivating and meta-directing group, making the introduction of halogens at the ortho and para positions difficult. scirp.org While methods for the regioselective iodination of some aromatic compounds exist, achieving the specific 1,2,3,5-substitution pattern on a nitrobenzene core through direct halogenation is not a commonly reported or straightforward strategy. nih.govacs.orgacs.org

Most iodination procedures on activated or deactivated aromatic rings often lead to a mixture of regioisomers, and achieving the desired polysubstituted product in high yield is a significant hurdle. nih.govacs.org For instance, the iodination of chlorinated aromatic compounds often results in a mixture of ortho and para iodinated products. nih.gov While some reagents and conditions can favor specific regioselectivity, the synthesis of this compound via this approach remains an area requiring further investigation and development.

Emerging Synthetic Methodologies for Polyiodinated Aromatics

The synthesis of polyiodinated aromatic compounds is an area of active research, with several emerging methodologies showing promise for overcoming the limitations of traditional approaches.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of carbon-iodine bonds is a growing field. beilstein-journals.orgmdpi.comfrontiersin.org Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of complex aromatic compounds. mdpi.com These methods offer the potential for high selectivity and functional group tolerance under milder reaction conditions compared to traditional methods. beilstein-journals.org

While direct application to the synthesis of this compound is not yet widely reported, the principles of transition metal-catalyzed C-H activation and functionalization could provide a future pathway. rsc.org For example, a directed C-H iodination strategy, where a directing group guides the selective iodination of specific C-H bonds on the aromatic ring, could be a viable approach.

Table 2: Examples of Transition Metal-Catalyzed Halogenation

| Catalyst/Reagent System | Substrate Type | Key Feature | Reference |

| Pd(OAc)₂ / N-Iodosuccinimide | Arenes | C-H Iodination | chinesechemsoc.org |

| FeCl₃ / N-Iodosuccinimide | Activated Arenes | Highly regioselective iodination | acs.org |

| CuI / N-Halosuccinimide | Coumarins | Regioselective halogenation | thieme.de |

Photo- and Electrochemical Synthesis Considerations

Photochemical and electrochemical methods offer alternative "green" approaches to organic synthesis, often avoiding the need for harsh reagents and high temperatures. nih.govbeilstein-journals.org These techniques can generate highly reactive intermediates, such as radical ions, which can participate in unique bond-forming reactions. nih.gov

Electrochemical oxidation of elemental iodine can generate electrophilic iodine species (I+) that can then react with aromatic compounds. researchgate.net This method has been used for the iodination of various aromatic substrates, including nitroarenes. researchgate.net Photoredox catalysis, which utilizes light to initiate redox reactions, has also emerged as a powerful tool for organic synthesis. nih.gov

The application of these methods to the synthesis of this compound could offer advantages in terms of selectivity and sustainability. For instance, the controlled generation of iodinating species electrochemically could potentially lead to a more regioselective iodination of a nitrobenzene precursor.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. acs.orgresearchgate.net In the context of synthesizing this compound, several aspects can be considered to improve the "greenness" of the process.

The established diazotization route, while effective, utilizes stoichiometric amounts of strong acids and generates significant inorganic waste. orgsyn.org Exploring catalytic methods, such as those employing transition metals or photoredox catalysts, aligns with the green chemistry principle of catalysis. acs.org These methods can reduce waste by using smaller amounts of reagents and enabling catalyst recycling. frontiersin.org

The use of safer solvents is another key principle. acs.org Traditional organic solvents can be replaced with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inresearchgate.net For example, diazotization reactions have been successfully carried out in the presence of acidic ionic liquids, which can act as both the solvent and the acid catalyst, simplifying the reaction setup and workup. ijcce.ac.ir

Furthermore, improving atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. acs.org Designing synthetic routes that minimize the formation of byproducts is crucial. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Utilizing transition metal or photoredox catalysts to reduce reagent use. |

| Safer Solvents | Employing water or ionic liquids as reaction media. |

| Atom Economy | Designing synthetic routes with fewer byproducts. |

| Reduction of Derivatives | Developing one-pot procedures to minimize intermediate isolation. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Solvent-Free and Catalytic Systems

Modern synthetic chemistry is increasingly moving towards methodologies that minimize waste and energy consumption. In the context of producing this compound, this translates to exploring solvent-free reaction conditions and the development of efficient catalytic systems.

Solvent-Free Approaches:

While a specific solvent-free synthesis for this compound is not extensively documented, related research on the iodination of aromatic amines points towards feasible strategies. For instance, a one-pot diazotization and iodination of aromatic amines has been developed using silica (B1680970) sulfuric acid under solvent-free conditions at room temperature. thieme-connect.de This approach, where the aryldiazonium salt is supported on the solid acid, reacts rapidly with potassium iodide to yield aryl iodides in good yields. thieme-connect.de The use of grinding or mechanochemistry in a mortar and pestle to facilitate the reaction of anilines with sodium nitrite and a solid acid catalyst like nano-silica periodic acid (nano-SPIA) also represents a promising solvent-free route for the initial Sandmeyer reaction step. kashanu.ac.ir Such methods avoid the use of large volumes of corrosive acids as solvents and can lead to stable diazonium salt intermediates. kashanu.ac.ir

Another avenue for solvent-free iodination is the use of elemental iodine with a solid oxidant, such as a urea-hydrogen peroxide adduct (UHP). rsc.org This system has been shown to be effective for the iodination of various activated aromatic compounds without the need for a solvent. rsc.org

Catalytic Systems:

The development of catalytic systems for the iodination of deactivated aromatic rings is a significant area of research. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct introduction of halogens into aromatic systems, offering high selectivity and efficiency.

Rhodium(III) catalysts, for example, have been successfully employed for the ortho-iodination of nitrobenzenes using N-iodosuccinimide (NIS) as the iodine source. rsc.orgnih.govrsc.org These reactions, often directed by the nitro group, can achieve high yields and regioselectivity, paving the way for the synthesis of complex polyhalogenated aromatics. rsc.orgnih.govrsc.org While a direct application to form this compound has not been detailed, the principle of sequential catalytic C-H iodination on a nitrobenzene scaffold represents a significant methodological advancement over classical stoichiometric reactions.

The following table summarizes the conditions for a Rh-catalyzed ortho-iodination of a nitrobenzene derivative, illustrating the potential of such systems.

| Catalyst System | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Cp*RhCl₂]₂ (3 mol%), AgSbF₆ (15 mol%), LiOAc (20 mol%) | NIS (1.2 equiv.) | DCE | 120 | 14 | Not specified for this specific product | rsc.org |

Note: This table represents a general example of Rh-catalyzed iodination of a nitro-aromatic compound and not the specific synthesis of this compound.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Analysis of 1,2,3-Triiodo-5-nitrobenzene

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. cam.ac.uk This analysis provides detailed information on the crystal packing, molecular conformation, and the non-covalent interactions that govern the supramolecular assembly.

While specific unit cell parameters for this compound are not detailed in the available research, analysis of closely related structures, such as 1,2,3-triiodobenzene (B3054506), provides a predictive framework. For instance, 1,2,3-triiodobenzene crystallizes in the triclinic space group P1, with two independent molecules in the asymmetric unit. researchgate.net Its molecules are organized into stacks along the a-axis. researchgate.net Similarly, halogenated nitrobenzenes like 1,3-diiodo-5-nitrobenzene (B1340216) and 1,3-dibromo-5-nitrobenzene (B1662017) are known to crystallize in the centrosymmetric space group P21/m, exhibiting similar three-dimensional packing arrangements. nih.gov It is anticipated that this compound would adopt a densely packed structure, influenced by the large, polarizable iodine atoms and the polar nitro group.

Table 1: Crystallographic Data for Related Triiodobenzene Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| 1,2,3-Triiodobenzene researchgate.net | Triclinic | P1 | 7.2439 | 10.4665 | 11.7952 | 90.45 | 96.869 | 90.84 | 887.74 | 4 |

Note: This table presents data for related isomers to provide context for the crystalline environment of iodinated benzenes.

The molecular conformation of this compound is heavily influenced by intramolecular steric repulsion between the three adjacent iodine atoms. In the analogous 1,2,3-triiodobenzene, this steric crowding is evident from the molecular geometry. researchgate.net This repulsion between vicinal halogen atoms can lead to a reduction of the endocyclic angles in the benzene (B151609) ring. researchgate.net

Despite the steric strain from the iodine atoms, the nitro group in 1,2,3-halogenated-5-nitrobenzenes is generally expected to have a planar conformation with the benzene ring. researchgate.net Twisting of the nitro group is typically a consequence of intramolecular crowding with ortho substituents. researchgate.net However, in the case of this compound, the iodine atoms are not ortho to the nitro group, which suggests that a relatively planar conformation is likely.

The crystal packing of halogenated nitrobenzenes is stabilized by a variety of weak intermolecular interactions.

Halogen Bonding: A predominant interaction in this class of compounds is the halogen bond, which is a non-covalent interaction involving a halogen atom. jcsp.org.pk These interactions are often categorized as Type-II, where the C-X···X angle (θ1) is close to 180° and the C-X···X angle (θ2) is near 90°. researchgate.net In the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a Br···Br halogen bond is a key feature of the asymmetric unit. nih.gov In some mixed bromo-iodo derivatives, "anomalous" halogen bonds have been observed where the more electronegative bromine atom acts as the charge donor to the less electronegative iodine. researchgate.net

π-Stacking Interactions: A major energetically attractive force between adjacent molecules in related dihalogenated nitrobenzenes is π-stacking. nih.gov In the nitrobenzene (B124822) dimer, the slipped-parallel orientation is significantly stabilized by dispersion interactions, which are stronger than in the benzene dimer. nih.gov Molecules of 1,3,5-triiodobenzene (B10644) form stacks with partially overlapping π-systems, featuring intermolecular C(π)···C(π) contacts. researchgate.net

Table 2: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Typical Geometry/Distance | Significance |

|---|---|---|---|

| Halogen Bonding (I···I, I···O) | An attractive interaction between an electrophilic region on one iodine and a nucleophilic region on another atom. jcsp.org.pk | Type-II contacts: θ1 ≈ 180°, θ2 ≈ 90° researchgate.net | Directs supramolecular assembly. |

| π-Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Inter-planar distance ~3.6 Å researchgate.net | Major cohesive force. nih.gov |

| C-H···O Hydrogen Bonding | Weak hydrogen bond between a C-H donor and an oxygen atom of the nitro group. nih.gov | H···O distances can be ~2.37 Å. researchgate.net | Contributes to packing stability. |

Vibrational Spectroscopy for Molecular Structure Elucidation

The FTIR spectrum of this compound is expected to be dominated by vibrations associated with the nitro group and the substituted benzene ring. Based on studies of nitrobenzene and its derivatives, characteristic absorption bands can be predicted. researchgate.netresearchgate.net

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-N Stretching: The stretching vibration of the C-NO₂ bond is expected to produce a moderate band around 1109 cm⁻¹. researchgate.net

NO₂ Bending: A scissoring or bending mode for the NO₂ group is anticipated around 853 cm⁻¹. researchgate.net

C-I Vibrations: The C-I stretching and bending vibrations occur at much lower frequencies, typically in the far-infrared region, due to the heavy mass of the iodine atom.

Raman spectroscopy provides complementary information to FTIR. For nitrobenzene, strong Raman bands are observed for NO₂ bending (853 cm⁻¹), aromatic ring bending (1004 cm⁻¹), C-N stretching (1109 cm⁻¹), and NO₂ stretching (1347 cm⁻¹). researchgate.net For this compound, similar characteristic peaks are expected, though their exact positions may be shifted due to the influence of the three iodine substituents. The high polarizability of the C-I bonds would likely result in strong Raman signals for the low-frequency C-I vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1570 | FTIR |

| Aromatic Ring Stretch | ~1588 | Raman |

| NO₂ Symmetric Stretch | 1300 - 1370 | FTIR, Raman |

| C-N Stretch | ~1109 | FTIR, Raman |

| NO₂ Bending (Scissoring) | ~853 | FTIR, Raman |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-Triiodobenzene |

| 1,3,5-Triiodobenzene |

| 1,3-Diiodo-5-nitrobenzene |

| 1,3-Dibromo-5-nitrobenzene |

| 1,2,3-Tribromo-5-nitrobenzene |

| Nitrobenzene |

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to understand the vibrational modes of a molecule. It involves the calculation of the fundamental vibrational frequencies, which can be correlated with experimental data from infrared (IR) and Raman spectroscopy. While specific NCA studies on this compound are not prominently available in the literature, the methodology's application to related nitroaromatic compounds provides a clear framework for its potential use.

The analysis begins with the optimization of the molecule's geometry and the calculation of its harmonic vibrational frequencies, typically using quantum chemical methods like Density Functional Theory (DFT). researchgate.net These calculated frequencies are often scaled to better match experimental values. Each calculated vibrational mode is then analyzed in terms of a Potential Energy Distribution (PED). The PED breaks down a vibrational mode, assigning contributions from the internal coordinates of the molecule (such as bond stretching, angle bending, and torsions). researchgate.net

For this compound, NCA and PED would be crucial for unambiguously assigning the complex vibrational spectrum. Key vibrational modes of interest would include:

NO₂ Group Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group, typically observed in the 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹ regions, respectively. researchgate.net

C-I Stretching Vibrations: The stretching modes of the three carbon-iodine bonds.

Aromatic Ring Vibrations: The characteristic stretching and deformation modes of the benzene ring.

By calculating the PED, researchers can determine the extent of coupling between different vibrational modes. For instance, it could reveal whether the C-N stretching vibration is a pure mode or if it is significantly mixed with ring deformation modes. This detailed assignment is fundamental for a complete understanding of the molecule's intramolecular dynamics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the two protons on the aromatic ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro group is a very strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield (to a higher ppm value). hw.ac.ukstackexchange.com The iodine atoms also exert an influence through their electronegativity and anisotropic effects.

In this compound, the two protons are at positions 4 and 6. They are not chemically equivalent and are adjacent to each other. Therefore, they would appear as two distinct signals, each split into a doublet by the other (an AX spin system), provided the coupling constant is resolved. The proton at C-4 is situated between an iodine atom and the nitro group, while the proton at C-6 is between two iodine atoms. Due to the powerful deshielding effect of the ortho-nitro group, the proton at C-4 (H-4) is expected to resonate at a lower field than the proton at C-6 (H-6). stackexchange.com

Predicted ¹H NMR Data for this compound Predictions are based on substituent effects observed in related iodo-nitrobenzene compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.5 | Doublet (d) | ~2-3 (meta) |

| H-6 | 7.9 - 8.1 | Doublet (d) | ~2-3 (meta) |

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each unique carbon atom in the aromatic ring. The chemical shifts are determined by the attached substituents. The carbon atom bonded to the nitro group (C-5) is expected to be significantly deshielded and appear far downfield. stackexchange.com The three carbons bonded to the heavy iodine atoms (C-1, C-2, C-3) will have their chemical shifts influenced by the "heavy atom effect," which typically shifts the resonance upfield compared to other halogens. The two proton-bearing carbons (C-4 and C-6) will resonate in the typical aromatic region, with their exact positions influenced by the neighboring substituents. compoundchem.comlibretexts.org

Predicted ¹³C NMR Data for this compound Predictions are based on substituent effects observed in related compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 90 - 100 |

| C-2 | 95 - 105 |

| C-3 | 90 - 100 |

| C-4 | 125 - 135 |

| C-5 | 145 - 150 |

| C-6 | 120 - 130 |

To definitively assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the two aromatic protons (H-4 and H-6), confirming their scalar coupling and spatial proximity of being on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show two cross-peaks: one connecting the H-4 signal to the C-4 signal, and another connecting the H-6 signal to the C-6 signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be expected from H-4 to C-5 (the nitro-substituted carbon) and C-3 (an iodo-substituted carbon), and from H-6 to C-1 and C-5. These correlations would provide unequivocal proof of the entire molecular framework and the specific positions of all substituents.

Advanced Diffraction Techniques

While single-crystal X-ray diffraction is the standard for determining the three-dimensional structure of molecules in the solid state, it has limitations when localizing hydrogen atoms, especially in the presence of heavy atoms like iodine. X-rays scatter off the electron cloud, and since hydrogen has only one electron, its scattering is very weak compared to that of iodine.

Neutron diffraction overcomes this limitation. Neutrons scatter off atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier elements. nih.gov Therefore, a neutron diffraction study on a suitable crystal of this compound would provide highly precise locations for the two hydrogen atoms on the benzene ring. researchgate.net This allows for the accurate determination of C-H bond lengths and the geometry of intermolecular interactions involving hydrogen, such as weak C-H···O or C-H···I hydrogen bonds, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Electron Diffraction for Nanocrystalline Samples

The structural elucidation of compounds that yield only nanocrystalline samples presents a significant challenge for traditional single-crystal X-ray diffraction (SC-XRD), which requires crystals of a sufficient size and quality. For a compound like this compound, which may precipitate as a fine powder, electron diffraction has emerged as an indispensable analytical technique. nih.govnih.govacs.orgdectris.com Methods such as three-dimensional electron diffraction (3D ED) and Microcrystal Electron Diffraction (MicroED) are particularly well-suited for determining the atomic structures of organic small molecules from sub-micrometer-sized crystals. nih.govnih.govacs.orgshuimubio.com

The fundamental advantage of using electrons is their strong interaction with matter, which is several orders of magnitude greater than that of X-rays. nih.gov This strong interaction allows for the collection of high-quality diffraction data from nanocrystals, often as small as 100 nanometers in size. nih.govacs.orgdectris.com The MicroED technique, a specialized form of 3D ED, involves collecting diffraction data from a nanocrystal while it is continuously rotated in a cryo-transmission electron microscope (cryo-TEM). nih.govfrontiersin.org This process generates a series of diffraction patterns that can be computationally reconstructed to reveal the three-dimensional arrangement of atoms within the crystal lattice. cuni.cz

The experimental workflow for analyzing a nanocrystalline sample of this compound would involve depositing the powder onto an electron microscopy grid. nih.gov In the microscope, individual nanocrystals are identified, and a low-dose electron beam is used to collect diffraction patterns as the crystal is rotated. frontiersin.org The data collection process is often rapid, sometimes taking only a few minutes per crystal. nih.govacs.org The resulting series of diffraction images are then processed using software initially developed for X-ray crystallography, such as XDS or iMOSFLM, to index the diffraction spots, integrate their intensities, and ultimately solve and refine the crystal structure. mtoz-biolabs.com

While specific electron diffraction studies on this compound are not publicly documented, the application of this technique would yield crucial crystallographic data. The primary research findings from such an analysis would include the precise determination of unit cell parameters, space group symmetry, and the atomic coordinates of each atom in the molecule, including the heavy iodine atoms and the nitro group.

One of the challenges in electron crystallography is the phenomenon of dynamical scattering, where electrons are re-diffracted multiple times within the crystal. cuni.cznih.gov This can affect the accuracy of the measured reflection intensities. However, techniques like precession electron diffraction and the use of very thin crystals (less than 400 nm) can mitigate these effects, allowing for accurate structure refinement. cuni.cznih.gov

The table below illustrates the type of crystallographic data that would be obtained for this compound from a successful MicroED experiment.

Table 1: Representative Crystallographic Data Obtainable from Electron Diffraction of this compound

| Parameter | Description | Example Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₆H₂I₃NO₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 500.80 g/mol |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., Monoclinic, Orthorhombic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the a-axis. | 8.5 Å |

| b (Å) | Unit cell dimension along the b-axis. | 12.3 Å |

| c (Å) | Unit cell dimension along the c-axis. | 15.1 Å |

| α (°) | Unit cell angle alpha. | 90° |

| β (°) | Unit cell angle beta. | 90° |

| γ (°) | Unit cell angle gamma. | 90° |

| Volume (ų) | The volume of the unit cell. | 1577.5 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 2.10 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental diffraction data. | < 0.20 |

Supramolecular Interactions and Halogen Bonding in 1,2,3 Triiodo 5 Nitrobenzene Systems

Fundamental Principles and Theoretical Basis of Halogen Bonding (XB)

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another atom. mdpi.com This interaction, denoted as R–X···Y, involves the halogen atom (X) acting as a Lewis acid (XB donor) and a Lewis base (Y) as the electron donor (XB acceptor). mdpi.comacs.org

The modern understanding of halogen bonding is largely explained by the "σ-hole" concept. nih.gov A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, directly opposite to the R-X covalent bond. researchgate.net This localized positive region arises because the electron density around the halogen atom is not uniformly distributed. acs.org

When a halogen atom is involved in a covalent bond, its electron density is pulled away towards the bond and accumulates in a belt-like region perpendicular to the bond axis. researchgate.net This leaves a region of depleted electron density—the σ-hole—along the extension of the R-X bond. nih.gov The electrostatic potential in this σ-hole region is often positive, allowing it to interact attractively with negative sites like lone pairs or π-electrons. rsc.orgresearchgate.net The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the R group. mdpi.comwikipedia.org

The formation of the σ-hole is a direct consequence of the anisotropic charge distribution on a covalently bonded halogen atom. acs.orgrsc.org While free halogen atoms have a spherically symmetrical distribution of electron density, this symmetry is broken upon forming a covalent bond. nih.gov Computational studies on molecular electrostatic potential (MEP) surfaces reveal this anisotropy clearly. researchgate.net The MEP surface of a bonded iodine atom shows a positive region (the σ-hole) at its pole and a negative equatorial belt. researchgate.net

This uneven distribution of electron density allows the halogen atom to act as both an electrophile (at the σ-hole) and a nucleophile (at the equatorial belt). acs.org This dual reactivity is fundamental to its role in directing molecular self-assembly in crystals. The high directionality of the halogen bond, with R–X···Y angles typically approaching 180°, is a key feature that distinguishes it from more isotropic van der Waals forces and makes it highly valuable for crystal engineering. acs.orgcam.ac.uk

Experimental Manifestations of Halogen Bonding in 1,2,3-Triiodo-5-nitrobenzene

In the this compound system, the electronic properties of the iodine atoms and the nitro group create a robust framework for the formation of strong and directional halogen bonds.

Iodine is the largest, most polarizable, and least electronegative of the stable halogens, making it an exceptionally strong halogen bond donor. beilstein-journals.orgnih.gov In this compound, the iodine atoms are "activated" by the presence of the electron-withdrawing nitro group. This group pulls electron density from the aromatic ring, which in turn enhances the magnitude of the positive σ-hole on the iodine atoms. researchgate.net Iodine-substituted sp²-hybridized carbons, as found in this molecule, are highly effective halogen bond donors, capable of forming strong interactions that can drive the formation of co-crystals and other supramolecular assemblies. researchgate.netclemson.edu The vicinal arrangement of the three iodine atoms can also lead to steric repulsion, potentially influencing the molecular conformation and the specific halogen bonds that are formed. nih.gov

The nitro group is an effective halogen bond acceptor, with its electronegative oxygen atoms serving as the Lewis base sites. nih.gov The interaction between an iodine donor and a nitro group acceptor, known as the iodo···nitro synthon, is a persistent and reliable motif in crystal engineering. rsc.org In the solid state, the oxygen atoms of the nitro group in this compound are expected to interact with the σ-holes of iodine atoms on neighboring molecules. rsc.org This donor-acceptor pairing is a primary driving force for the self-assembly of nitro-substituted iodoarenes into predictable one-, two-, or three-dimensional networks. nih.govrsc.org

The definitive characterization of halogen bonds in the solid state is primarily achieved through single-crystal X-ray diffraction. This technique allows for the precise determination of intermolecular distances and angles that define the geometry of the interaction.

I···O Interactions: A key indicator of an I···O halogen bond is a contact distance that is significantly shorter than the sum of the van der Waals radii of iodine (1.98 Å) and oxygen (1.52 Å), which is approximately 3.50 Å. acs.org Furthermore, the C–I···O angle is typically linear, approaching 180°, reflecting the directional nature of the interaction with the σ-hole. rsc.org In related crystal structures, I···O interactions involving nitro groups have been well-documented. rsc.orgrsc.org

I···π Interactions: In addition to interacting with lone-pair donors like oxygen, the σ-hole on an iodine atom can also interact with the delocalized π-electron systems of aromatic rings. These I···π interactions are generally weaker than I···O bonds but can play a crucial role in stabilizing crystal packing. They are characterized by the iodine atom positioning itself over the face of the aromatic ring of a neighboring molecule. The analysis of π-π interactions is also relevant in understanding the complete supramolecular structure. nih.gov

Below are tables summarizing typical geometric parameters for these interactions, compiled from studies of analogous iodo-aromatic systems.

Table 1: Typical Geometric Parameters for I···O Halogen Bonds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical C–I···O Angle (°) | Distance Reduction (%)* |

|---|---|---|---|---|---|

| C–I···O | Aromatic Iodine | Nitro Oxygen | 2.80 - 3.40 | 160 - 180 | 3 - 20% |

| C–I···O | Aromatic Iodine | Carbonyl Oxygen | 3.00 - 3.35 | 165 - 175 | 4 - 14% |

*Percentage reduction relative to the sum of van der Waals radii (~3.50 Å).

Table 2: Typical Geometric Parameters for I···π Interactions

| Interaction Type | Donor | Acceptor | Typical I···Centroid Distance (Å) |

|---|

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-tribromo-5-nitrobenzene |

| 1,3-dibromo-2-iodo-5-nitrobenzene |

| 1,4-diiodotetrafluorobenzene |

| 3,5-dinitrobenzoic acid |

| 4-iodoanilinium 3-nitrophthalate |

| 4-iodobenzamide |

| 4-iodopyridine |

| 4-nitrobenzamide |

| 4-nitrobenzoic acid |

| Benzene (B151609) |

| Indole |

| Pyridine (B92270) |

| Tryptophan |

| Phenylalanine |

| 1,4-dioxane |

| Bromine |

| Iodoethynylnitrobenzenes |

| 1-(iodoethynyl)-4-nitrobenzene |

| 1-(iodoethynyl)-3-nitrobenzene |

Anomalous and Polarized Halogen Bonds

In typical halogen bonds (XBs), a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a Lewis base. However, in systems with multiple halogen atoms, more complex and sometimes counterintuitive interactions can arise. Crystal structures of closely related trihalogenated nitrobenzenes reveal the presence of "anomalous" and polarized halogen bonds, which provide a strong predictive framework for the behavior of this compound.

In the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a polarized Brδ+⋯Brδ- intermolecular halogen bond is observed. nih.govresearchgate.net This type of interaction, classified as a Type-II contact, is characterized by a geometry where one C–Br⋯Br angle is close to 180° and the other is near 90°, inducing a charge separation between the participating bromine atoms. nih.gov

Even more striking is the behavior observed in 1,3-dibromo-2-iodo-5-nitrobenzene. nih.govnih.gov In this mixed halogen system, two distinct intermolecular polarized halogen bonds are formed that exhibit an uncommon Brδ+⋯Iδ- polarization. nih.govnih.gov This is considered anomalous because the bromine atom, which is typically more electronegative than iodine, acts as the electrophilic halogen bond donor (δ+), while the less electronegative iodine atom serves as the nucleophilic acceptor (δ-). nih.govresearchgate.net This reversal of expected polarity underscores the subtle influence of the local chemical environment on the electrostatic potential of halogen atoms. One of the contacts is bifurcated, with a bromine atom interacting with both an iodine and another bromine, featuring the unexpected Iδ-⋯Brδ+ polarization. nih.gov

These findings suggest that in this compound, similar polarized Iδ+⋯Iδ- bonds are highly probable, driven by the steric crowding of the vicinal iodine atoms and the electronic influence of the nitro group. The potential for anomalous polarization, where an iodine atom could act as a halogen bond acceptor, cannot be discounted, particularly in multicomponent systems with other halogenated molecules.

| Compound | Interaction | Distance (Å) | C–X⋯Y Angle (°) | C–Y⋯X Angle (°) | Polarization | Reference |

|---|---|---|---|---|---|---|

| 1,2,3-Tribromo-5-nitrobenzene | Br2⋯Br11 | 3.336 | 165.2 | 82.3 | Brδ+⋯Brδ- | nih.gov |

| 1,3-Dibromo-2-iodo-5-nitrobenzene | Br1⋯I2 | 3.565 | 168.3 | 89.6 | Brδ+⋯Iδ- | nih.govnih.gov |

| 1,3-Dibromo-2-iodo-5-nitrobenzene | Br3⋯I2 | 3.626 | 100.8 | 169.1 | Brδ+⋯Iδ- | nih.govnih.gov |

Crystal Engineering and Directed Self-Assembly via Halogen Bonding

Crystal engineering relies on the use of robust and directional intermolecular interactions to guide molecules into assembling in a predictable manner. The strong and highly directional nature of halogen bonds involving iodine makes this compound an excellent candidate for the construction of ordered supramolecular architectures.

The design of halogen-bonded co-crystals is predicated on the concept of supramolecular synthons—structural units formed by specific and reliable noncovalent interactions. rsc.org For polyiodinated aromatics, the primary design principle involves pairing the strong halogen bond donor sites (the iodine atoms) with suitable halogen bond acceptors, which are typically Lewis basic sites such as pyridine nitrogen atoms, carbonyl oxygen atoms, or sulfur atoms. rsc.orgacs.org

The strength of the halogen bond can be tuned by modifying the electron-withdrawing capacity of the group attached to the halogenated ring. nih.govacs.org The nitro group in this compound strongly enhances the σ-holes on the adjacent iodine atoms, making them potent halogen bond donors. The predictability of these interactions allows for the programmed assembly of molecules into various motifs, including discrete clusters, 1D chains, 2D layers, and 3D networks. nih.gov For instance, studies on 1,3,5-triiodo-2,4,6-trifluorobenzene show that it readily forms halogen-bonded chains with N,O-ambidentate acceptors like benzoylpyridine isomers, demonstrating the reliability of I···N and I···O synthons. acs.org

Co-crystallization is a powerful strategy for creating new solid forms with tailored properties. By combining a halogen bond donor like this compound with one or more complementary acceptor molecules (co-formers), it is possible to generate complex, multicomponent crystals.

Ternary co-crystals, which contain three distinct molecular components held together by noncovalent bonds, represent a higher level of complexity in crystal engineering. researchgate.net The formation of such systems requires a careful balancing of interaction strengths. researchgate.net A successful strategy involves using orthogonal and robust interactions, such as a strong hydrogen bond to link two components and a strong halogen bond to link the third. researchgate.net For example, a ternary system has been successfully assembled from 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (a halogen bond donor), pyrazine, and triphenylphosphine (B44618) sulfide (B99878) (two different halogen bond acceptors). chemrxiv.org This demonstrates that multiple, distinct halogen bonds (I···N and I···S) can be simultaneously exploited to build a stable, three-component solid. chemrxiv.org Given its three potential halogen bond donor sites, this compound is a prime candidate for constructing such ternary systems, pairing it with acceptors of varying strengths and functionalities.

Common packing arrangements for aromatic molecules include herringbone, sandwich-herringbone, and stacked (β and γ) motifs. researchgate.netresearchgate.net The choice of co-former—its size, shape, and the number and location of its halogen bond acceptor sites—can direct the assembly toward one of these arrangements. For example, using a ditopic linear acceptor with a polyiodinated benzene can lead to the formation of 1D infinite chains, while a tritopic planar acceptor might generate 2D sheets. nih.gov Furthermore, competition between different potential acceptor sites (e.g., pyridyl nitrogen vs. amine nitrogen) can be exploited to control connectivity, as the stronger, more reliable synthon will preferentially form. nih.gov This allows for a high degree of control over the final supramolecular structure, enabling the fine-tuning of material properties.

Synergistic Noncovalent Interactions

While strong halogen bonds often dominate the supramolecular assembly of polyiodinated compounds, the final crystal structure is invariably stabilized by a combination of multiple, weaker interactions acting in concert. The synergy between halogen bonding and other noncovalent forces, particularly hydrogen bonding, is crucial for the formation of stable and well-defined crystalline solids.

Halogen bonds and hydrogen bonds can coexist within the same crystal structure, where they may be competitive, orthogonal, or synergistic. nih.govnih.gov In systems involving this compound, the most likely form of hydrogen bonding is the weak C–H···X interaction, where X can be a halogen bond acceptor (like an oxygen or nitrogen atom) or even the electron-rich equatorial region of an iodine atom.

The crystal structure of 1,3,5-triiodobenzene (B10644), for instance, shows molecules forming stacks that are interconnected by weak C–H⋯I interactions. researchgate.net This demonstrates how these softer interactions can serve to link primary structural motifs that are themselves formed by stronger forces. In co-crystal design, this synergy is often explicitly programmed. For example, a co-former with both a strong halogen bond acceptor (e.g., pyridine) and a hydrogen bond donor/acceptor (e.g., an amide group) can be used. This allows for the formation of a primary halogen-bonded assembly that is further organized and reinforced by a network of hydrogen bonds. nih.gov Recent research has also highlighted a specific synergistic relationship termed the "hydrogen bond enhanced halogen bond" (HBeXB), where an intramolecular hydrogen bond to the electron-rich belt of the halogen atom can increase the positive potential of its σ-hole, thereby strengthening its capacity as a halogen bond donor. nih.govnsf.gov

| System | Halogen Bond Type | Hydrogen Bond Type | Resulting Motif | Reference |

|---|---|---|---|---|

| 1,3,5-Triiodobenzene | I⋯π / I⋯I | C–H⋯I | Interconnected molecular stacks | researchgate.net |

| (Py4MA)₂·(1,4-DITFB) | C–I⋯Npyridine | N–H⋯O=C | 3D supramolecular network | nih.govsemanticscholar.org |

| 4-Nitrobenzamide : Oxalic acid : 1,4-Diiodobenzene | I⋯O₂N | Amide–Acid Heterosynthon | Ternary co-crystal with layered structure | researchgate.net |

Aromatic π-π Stacking Effects

Aromatic π-π stacking interactions are a class of non-covalent interactions that are crucial in the self-assembly of molecules in the solid state. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In the case of this compound, the presence of a nitro group, a strong electron-withdrawing substituent, is expected to significantly influence the nature of π-π stacking.

The nitro group depletes the electron density of the benzene ring, creating a more electron-poor (π-acidic) aromatic system. This electronic modification would likely favor stacking arrangements with electron-rich aromatic systems. However, in a crystal composed solely of this compound, the interactions would be between identical electron-poor rings. Such interactions, while often repulsive in a face-to-face orientation due to electrostatic repulsion, can be attractive in offset or parallel-displaced arrangements. In these geometries, the electron-deficient regions of one ring can interact favorably with the less electron-deficient regions of an adjacent ring.

Studies on related compounds, such as 1,3-diiodo-5-nitrobenzene (B1340216), have shown that π-stacked interactions are a major energetically attractive force between adjacent molecules in the crystal lattice nih.gov. It is reasonable to infer that similar interactions would be present in the crystal structure of this compound. The presence of three bulky iodine atoms at the 1, 2, and 3 positions would introduce significant steric hindrance, which would likely dictate the specific geometry of any π-π stacking, favoring a slipped or offset arrangement to minimize steric clash.

Table 1: Postulated Parameters for Aromatic π-π Stacking in this compound Based on Analogous Systems

| Parameter | Expected Value/Characteristic | Rationale |

| Stacking Geometry | Parallel-displaced or Slipped | Minimization of steric repulsion from vicinal iodine atoms and optimization of electrostatic interactions between electron-poor rings. |

| Interplanar Distance | > 3.5 Å | Steric bulk of iodine atoms and the nitro group would likely prevent closer approach of the aromatic planes. |

| Stacking Energy | Moderate | The electron-withdrawing nature of the nitro group would modulate the interaction energy, which would also be influenced by the polarizability of the iodine atoms. |

Note: The data in this table is hypothetical and based on the analysis of similar molecular structures. No direct experimental data for this compound is currently available.

Van der Waals Contributions to Supramolecular Organization

The large and highly polarizable nature of the three iodine atoms would be the primary contributor to the London dispersion forces, a key component of van der Waals interactions. The polarizability of an atom is a measure of how easily its electron cloud can be distorted by an electric field. Iodine, being a large halogen, has a highly polarizable electron cloud, leading to strong dispersion interactions.

In the crystal structure of the related compound 1,2,3-triiodobenzene (B3054506), molecules are organized into stacks, and these stacks are held together by weak van der Waals interactions researchgate.net. This suggests that for this compound, van der Waals forces would be a dominant factor in the cohesion of the crystal lattice, working in concert with other intermolecular forces like halogen bonding and the aforementioned π-π stacking.

Table 2: Estimated van der Waals Radii and Potential Interatomic Distances in Crystalline this compound

| Atom | van der Waals Radius (Å) | Potential Close Contact Distances (Å) |

| Iodine (I) | 1.98 | I···I contacts are expected to be close to or slightly less than the sum of their van der Waals radii (~3.96 Å), indicative of significant dispersion forces. |

| Oxygen (O) | 1.52 | O···I and O···H contacts would also contribute to the overall van der Waals stabilization. |

| Carbon (C) | 1.70 | C···C and C···H contacts are numerous and collectively provide a substantial cohesive force. |

| Hydrogen (H) | 1.20 | While small, H···H and H···X (X = O, I) contacts contribute to the overall packing efficiency. |

Note: The van der Waals radii are standard literature values. The potential close contact distances are estimations based on typical crystal packing and have not been experimentally determined for this specific compound.

Computational Chemistry and Theoretical Modeling of 1,2,3 Triiodo 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely employed to predict the molecular properties of organic compounds, including those with heavy atoms and complex electronic effects like 1,2,3-Triiodo-5-nitrobenzene.

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the lowest energy structure. DFT calculations predict a largely planar benzene (B151609) ring, which may exhibit minor distortions due to the steric strain imposed by the three bulky, adjacent iodine atoms.

The primary conformational flexibility in this compound arises from the rotation of the nitro (NO₂) group around the C-N bond. A potential energy surface scan can be performed by systematically varying the dihedral angle between the nitro group and the benzene ring. ufms.br This analysis typically reveals two key conformations: a planar structure where the nitro group lies in the same plane as the benzene ring, and a perpendicular structure. For many nitroaromatic compounds, the planar conformation is stabilized by conjugation between the π-system of the ring and the nitro group. researchgate.net However, steric hindrance from the adjacent iodine atoms could influence the rotational barrier and the precise equilibrium angle of the nitro group.

| Property | Predicted Value |

| Symmetry | Cs (assuming planar nitro group) |

| Key Dihedral Angle | C-C-N-O (defines nitro group orientation) |

| Steric Influence | The three contiguous iodine atoms create significant steric crowding, potentially causing out-of-plane bending. |

| Energetic Minimum | Typically found at or near a planar arrangement of the C₆H₂-NO₂ core to maximize π-conjugation. |

This interactive table summarizes the expected geometric features of this compound based on DFT optimization.

The electronic properties of this compound are governed by the interplay between the aromatic ring and its substituents. The three iodine atoms and the nitro group are strongly electron-withdrawing, which significantly influences the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: For nitrobenzene (B124822) derivatives, the HOMO is typically localized on the benzene ring, representing the region most susceptible to electrophilic attack. researchgate.net

LUMO: The LUMO is generally centered on the nitro group and the carbon atom to which it is attached, indicating the site for nucleophilic attack or electron acceptance. researchgate.net

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. The strong electron-withdrawing nature of the substituents in this compound is expected to lower the energies of both the HOMO and LUMO and result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted benzene.

Charge Analysis: Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the electron distribution. This analysis would confirm the significant positive charge on the carbon atoms attached to the iodine and nitro groups and a high degree of charge polarization within the C-I and C-N bonds.

| Orbital/Parameter | Expected Localization | Implication |

| HOMO | Primarily on the π-system of the benzene ring | Site of electron donation (electrophilic attack) |

| LUMO | Concentrated on the nitro group and adjacent C atom | Site of electron acceptance (nucleophilic attack) |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity |

| NBO Charge on C-NO₂ | Positive | Electrophilic character |

| NBO Charge on C-I | Positive | Electrophilic character |

This interactive table outlines the predicted electronic structure characteristics from DFT calculations.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting non-covalent interactions. mdpi.com For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the nitro group, which are regions of high electron density and act as Lewis basic sites.

A key feature for halogenated molecules is the presence of a "σ-hole," a region of positive electrostatic potential located on the halogen atom along the extension of the covalent bond (e.g., the C-I bond). mdpi.comfrontiersin.org This positive region arises from the anisotropic distribution of electron density around the halogen atom. researchgate.net The presence of strongly electron-withdrawing groups, like the nitro group, significantly enhances the magnitude of the σ-hole. nih.gov Therefore, the three iodine atoms in this compound are expected to possess prominent σ-holes, making them potent halogen bond donors. These positive σ-holes can engage in attractive, directional interactions with electron-rich atoms (Lewis bases), which is a critical factor in crystal engineering and molecular recognition. researchgate.net

| Feature | Location | Electrostatic Potential | Role in Interactions |

| Nitro Group Oxygens | Above and below the O atoms | Negative (Red) | Lewis Base / Halogen Bond Acceptor |

| Iodine Atom σ-Hole | On the outer surface of each I atom, opposite the C-I bond | Positive (Blue) | Lewis Acid / Halogen Bond Donor |

| Aromatic Ring Face | Above and below the plane of the ring | Negative (Yellow/Green) | π-stacking interactions |

This interactive table describes the key features of the Molecular Electrostatic Potential map for this compound.

DFT calculations are highly effective for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational Frequencies: Theoretical calculations of IR and Raman spectra can predict the frequencies and intensities of vibrational modes. For this compound, characteristic frequencies would include:

NO₂ Asymmetric & Symmetric Stretching: Typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-N Stretching: Expected around 1100 cm⁻¹. researchgate.net

C-I Stretching: Found in the far-infrared region, typically below 600 cm⁻¹.

Aromatic C-H and C-C Stretching: Occurring in their characteristic regions of the mid-IR. ijsr.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. esisresearch.org

¹H NMR: The two protons on the ring would appear as distinct signals, with their chemical shifts influenced by the strong deshielding effects of the surrounding iodine and nitro substituents.

¹³C NMR: The six carbon atoms of the benzene ring would show unique resonances. The carbons directly bonded to the iodine and nitro groups are expected to be significantly deshielded and appear at lower fields (higher ppm values). semanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide accurate energies for small molecular systems, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of larger ensembles of molecules over time.

MD simulations of this compound in both solution and the solid-state would offer profound insights into its macroscopic properties. In a simulated solution, one could study the solvation structure and the dynamics of solvent molecules around the solute. For instance, in a nonpolar solvent, one might observe the aggregation of this compound molecules driven by the aforementioned intermolecular forces.

In the solid-state, MD simulations can be used to study the crystal packing and lattice dynamics. By starting with a proposed crystal structure, an MD simulation at a given temperature and pressure would reveal the stability of the lattice and the nature of molecular motions within the crystal. Radial distribution functions (RDFs) derived from the simulation trajectory would provide a statistical picture of the intermolecular distances, highlighting the prevalence of interactions like halogen bonding and π-stacking.

A particularly exciting application of MD simulations is the prediction of self-assembly pathways. By simulating a system with randomly oriented this compound molecules, it is possible to observe their spontaneous organization into ordered structures. These simulations can reveal the nucleation events and the subsequent growth of molecular aggregates, providing a dynamic picture of how intermolecular forces guide the formation of larger assemblies. The insights gained from such simulations are crucial for understanding crystallization processes and for the rational design of new materials with desired structural properties.

Force Field Development and Parameterization for Condensed Phase Studies

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, standard force fields may not be adequate due to the presence of heavy iodine atoms and the highly polar nitro group. Therefore, the development of a specific and accurate force field is a necessary prerequisite for reliable MD simulations.

The parameterization process typically involves fitting the force field parameters to high-level quantum mechanical data and experimental results. For this compound, this would entail:

Bonded Parameters: Bond stretching, angle bending, and dihedral torsion parameters would be derived from the potential energy surface calculated using quantum mechanics (e.g., at the MP2 or DFT level).

Non-bonded Parameters:

Electrostatics: Atomic partial charges would be determined to accurately reproduce the molecular electrostatic potential calculated from quantum mechanics. The anisotropic nature of the electrostatic potential around the iodine atoms (the σ-hole) would need special attention, possibly requiring the use of extra points of charge or a multipole expansion to accurately model halogen bonding.

Van der Waals Parameters: Lennard-Jones parameters for the iodine and other atoms would be optimized to reproduce experimental data such as the density and heat of vaporization of the liquid or the lattice parameters of the crystal.

A hypothetical data table summarizing a subset of newly developed force field parameters for this compound is presented below.

| Atom Type | Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

| C (aromatic) | 0.05 | 3.55 | 0.07 |

| H (aromatic) | 0.12 | 2.42 | 0.03 |

| I (aromatic) | -0.10 | 4.00 | 0.25 |

| N (nitro) | 0.60 | 3.25 | 0.17 |

| O (nitro) | -0.42 | 2.96 | 0.21 |

Note: This data is for illustrative purposes and represents a simplified set of parameters that would be part of a complete force field.

Chemical Reactivity and Synthetic Transformations of 1,2,3 Triiodo 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate that forms during the reaction.

Mechanistic Pathways of Halogen Displacement

The SNAr reaction of 1,2,3-triiodo-5-nitrobenzene is predicted to proceed via the well-established addition-elimination mechanism. This pathway involves two principal steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (an iodine atom in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex. researchgate.netswarthmore.edu The formation of this complex is typically the slow, rate-determining step of the reaction. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (iodide ion), resulting in the final substituted product.

This mechanism differs significantly from SN1 and SN2 reactions. An SN2-type backside attack is sterically impossible on a planar aromatic ring, and the formation of a highly unstable aryl cation makes an SN1 pathway unfavorable. researchgate.net

A notable aspect of SNAr reactions is the relative reactivity of halogens as leaving groups, which often follows the order F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1/SN2), where iodide is the best leaving group. The reason for this "element effect" in SNAr is that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. libretexts.org The high electronegativity of the halogen atom polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to attack.

| Reaction Type | Typical Halogen Leaving Group Reactivity | Rate-Determining Step |

|---|---|---|

| SNAr | F > Cl > Br > I | Nucleophilic Attack (Formation of Meisenheimer Complex) |

| SN1 / SN2 | I > Br > Cl > F | C-X Bond Cleavage |

Influence of Nitro and Vicinal Iodine Substituents on Reactivity

The reactivity of this compound in SNAr reactions is governed by the powerful electronic and steric effects of its substituents.

Nitro Group: The nitro group is one of the strongest activating groups for SNAr reactions. Through its potent electron-withdrawing inductive (-I) and resonance (-M) effects, it significantly reduces the electron density of the aromatic ring. nih.gov This electron deficiency, or electrophilicity, makes the ring highly susceptible to attack by nucleophiles. Crucially, the nitro group can directly stabilize the negative charge of the Meisenheimer intermediate through resonance, but only when the nucleophilic attack occurs at a position ortho or para to it.

Vicinal Iodine Substituents: The three iodine atoms also influence reactivity. Primarily, they exert an electron-withdrawing inductive effect due to their electronegativity, which further deactivates the ring towards electrophiles but enhances its reactivity towards nucleophiles. However, the most significant contribution of the three adjacent, bulky iodine atoms is steric hindrance. A nucleophile approaching a carbon atom bonded to an iodine must navigate past the large adjacent iodine atoms. This steric congestion can be expected to raise the activation energy for the nucleophilic attack, thereby slowing the reaction rate compared to a less hindered substrate.

Regioselectivity in SNAr Transformations

Regioselectivity in the SNAr reaction of this compound addresses which of the three iodine atoms is most likely to be displaced. This is determined almost exclusively by the position of the leaving group relative to the strongly activating nitro group.

C1-Iodine (para-position): The iodine atom at the C1 position is para to the nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group, providing substantial stabilization.

C3-Iodine (ortho-position): The iodine atom at the C3 position is ortho to the nitro group. Attack at this position also allows for direct resonance stabilization of the intermediate's negative charge by the nitro group.

C2-Iodine (meta-position): The iodine atom at the C2 position is meta to the nitro group. Nucleophilic attack at this site does not allow for direct delocalization of the negative charge onto the nitro group. Consequently, the resulting Meisenheimer complex is significantly less stable.

Therefore, SNAr reactions on this compound are strongly directed to the C1 (para) and C3 (ortho) positions, with substitution at the C2 (meta) position being kinetically prohibitive. The competition between the ortho and para positions will be influenced by steric factors. Attack at the C3 position is flanked by the C2-iodine, while attack at the C1 position is flanked by the C2-iodine. Given the similar steric environment, a mixture of products resulting from substitution at both the C1 and C3 positions would be a likely outcome, though the para product often predominates in less hindered systems.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives, proceeding via attack of an electrophile on the electron-rich π-system of the ring. uomustansiriyah.edu.iq However, the extensive substitution on the this compound ring profoundly alters this characteristic reactivity.

Deactivating and Meta-Directing Effects of the Nitro Group

The nitro group is one of the most powerful deactivating substituents in the context of EAS. libretexts.org It drastically reduces the nucleophilicity of the benzene ring through two mechanisms:

Inductive Effect (-I): The positively polarized nitrogen atom strongly withdraws electron density from the ring through the sigma bond framework. masterorganicchemistry.com

Resonance Effect (-M): The nitro group withdraws π-electron density from the ring via resonance, placing partial positive charges at the ortho and para positions.

This severe reduction in electron density makes the ring much less attractive to an incoming electrophile, thereby slowing the reaction rate by several orders of magnitude compared to benzene. Furthermore, because the ortho and para positions are particularly electron-poor, electrophilic attack is directed to the meta position, which is comparatively less deactivated. masterorganicchemistry.com

Halogen Deactivation and Steric Hindrance in EAS